ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
- Starting materials: Quinoline core and fluorinating agents (e.g., N-fluorobenzenesulfonimide).
- Reaction: Electrophilic fluorination.
- Conditions: Room temperature to moderate heat (25-80°C).
Step 3: Addition of the Methoxyethyl Group
- Starting materials: Fluorinated quinoline and 2-methoxyethyl halide.
- Reaction: Nucleophilic substitution.
- Conditions: Presence of a base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the methoxyethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
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Step 1: Synthesis of the Quinoline Core
- Starting materials: Aniline derivatives and β-ketoesters.
- Reaction: Cyclization reaction using polyphosphoric acid (PPA) or other strong acids.
- Conditions: High temperature (150-200°C).
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the quinoline core to quinolone derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation, alkylation, or acylation at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), or acylating agents (e.g., acyl chlorides).
Major Products
Oxidation: Formation of quinolone derivatives with enhanced biological activity.
Reduction: Formation of alcohol derivatives with potential pharmacological properties.
Substitution: Formation of various substituted quinoline derivatives with diverse applications.
Scientific Research Applications
Ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics or antiviral drugs.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific structural modifications, such as the methoxyethyl group, which may confer improved pharmacokinetic properties and reduced resistance development compared to other fluoroquinolones.
Properties
IUPAC Name |
ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-15(19)12-9-17(6-7-20-2)13-8-10(16)4-5-11(13)14(12)18/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGHGYNRJZABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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